3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-7(12(13)14)2-5-6(9)3-10-8(5)11-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVGDDMDWNKGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646867 | |
| Record name | 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-20-4 | |
| Record name | 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Scaffold Construction
The pyrrolo[2,3-b]pyridine core is generally constructed via cyclization reactions involving substituted aminopyridines or pyridine derivatives. The methyl group at position 6 is typically introduced early in the synthesis or via selective methylation of the pyridine ring.
Bromination at the 3-Position
Bromination is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature and solvent conditions. For example, bromination of the pyrrolo[2,3-b]pyridine core or its derivatives in solvents like DMF at around 80°C for 12 hours leads to selective substitution at the 3-position with yields around 70-75% and high purity (>95%).
Introduction of the Nitro Group at the 5-Position
Nitration of the pyrrolo[2,3-b]pyridine scaffold is typically performed using nitrating agents such as nitric acid or mixed acid systems under carefully controlled conditions to avoid over-nitration or degradation. The nitro group is introduced at the 5-position, which is activated due to the electronic properties of the scaffold.
Methylation at the 6-Position
Methylation at the 6-position can be achieved by treatment with methyl iodide (MeI) and a strong base such as sodium hydride (NaH) in anhydrous solvents. This step is often performed before or after nitration depending on the synthetic sequence to optimize yield and regioselectivity.
Representative Synthetic Procedure
A general synthetic sequence for 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves:
- Preparation of 6-methylpyrrolo[2,3-b]pyridine intermediate via cyclization.
- Nitration of the intermediate to introduce the nitro group at the 5-position.
- Bromination at the 3-position using NBS in DMF at 80°C for 12 hours.
- Purification by silica gel chromatography to isolate the desired product with >95% purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Methylation | NaH, MeI, anhydrous THF | 0°C to RT | 3-6 hours | 70-80 | >95 | Base-mediated alkylation |
| Nitration | HNO3/H2SO4 or mixed acid | 0-5°C | 1-2 hours | 60-75 | >90 | Controlled to avoid over-nitration |
| Bromination | NBS, DMF | 80°C | 12 hours | 70-75 | >95 | Selective for 3-position |
| Purification | Silica gel chromatography (hexanes/EtOAc) | Ambient | - | - | >95 | Essential for removing side-products |
Mechanistic Insights and Reaction Monitoring
- Bromination proceeds via electrophilic aromatic substitution, where the bromine electrophile selectively attacks the activated 3-position due to electronic effects from the methyl and nitro substituents.
- Nitration is regioselective for the 5-position, influenced by the electron density distribution on the heterocyclic ring.
- Reaction progress is typically monitored by thin-layer chromatography (TLC) using solvent systems such as ethyl acetate/hexanes (1:1 v/v), with distinct Rf values for starting materials and products.
- Purity and structure confirmation are achieved by ^1H and ^13C NMR spectroscopy, with characteristic chemical shifts for protons adjacent to substituents, and by mass spectrometry.
Research Findings and Comparative Studies
- Research shows that protecting groups on the nitrogen (e.g., tosyl or benzoyl) can be used to improve regioselectivity during cross-coupling or substitution reactions, but for the direct preparation of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, such protection is often unnecessary.
- The bromine substituent at the 3-position serves as a versatile handle for further functionalization via Suzuki or Sonogashira couplings, highlighting the importance of obtaining the brominated intermediate in high yield and purity.
- Optimization of reaction times and stoichiometry is critical to minimize side reactions such as over-bromination or decomposition, with yields typically ranging from 60-75% for the bromination step.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), acetonitrile, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperature.
Oxidation: Potassium permanganate, water, room temperature or elevated temperature.
Major Products Formed
Substitution: 3-substituted-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.
Reduction: 3-bromo-6-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine.
Oxidation: 3-bromo-6-carboxy-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound serves as a critical building block in the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases. The presence of the nitro group allows for bioreduction to form reactive intermediates that can interact with biological targets, making it a valuable pharmacophore in drug discovery.
Antimicrobial Activity : Recent studies have demonstrated its antimicrobial properties against several pathogens. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Acinetobacter baumannii | Effective against resistant strains |
These findings suggest that this compound could be developed into new antimicrobial agents.
Organic Synthesis
Intermediate in Synthesis : 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is utilized as an intermediate in the synthesis of complex organic molecules and other heterocyclic compounds. Its ability to participate in various chemical reactions—such as substitution, reduction, and oxidation—makes it versatile for synthetic chemists.
Chemical Reactions : The compound undergoes several types of reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.
- Reduction Reactions : The nitro group can be reduced to an amino group using agents like palladium on carbon.
- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids or aldehydes.
Biological Studies
Mechanisms of Action : Research indicates that the compound interacts with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that engage with cellular components. The bromine and methyl groups contribute to binding affinity and specificity towards various enzymes and receptors.
Industrial Applications
Agrochemicals and Dyes : Beyond medicinal uses, 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine finds applications in developing agrochemicals and dyes. Its unique chemical properties allow it to serve as a precursor for synthesizing compounds used in agriculture and industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine with structurally related compounds, emphasizing substituent effects on reactivity, stability, and applications:
Reactivity and Functionalization
- Bromine Reactivity : The bromine at position 3 in the target compound allows for palladium-catalyzed cross-coupling reactions (e.g., with boronic acids or alkynes), similar to compounds 20b–20d . However, the presence of a nitro group at position 5 may deactivate the ring toward further electrophilic substitution.
- Nitro Group Reduction : Unlike 3-nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine (), which is reduced to an amine under hydrogenation (Raney Ni/H₂), the methyl and bromine substituents in the target compound could sterically hinder reduction efficiency .
Physicochemical Properties
- Solubility : The nitro and bromine groups in the target compound reduce aqueous solubility compared to analogues with polar substituents (e.g., 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid ) .
- Thermal Stability : Nitro-substituted pyrrolopyridines (e.g., 3-nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine ) are prone to decomposition under prolonged heating, suggesting similar limitations for the target compound .
Biological Activity
3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a pyridine ring fused to a pyrrole ring, with the presence of bromine, methyl, and nitro groups enhancing its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is characterized by the following features:
- Pyrrole and Pyridine Fusion : This unique structural arrangement contributes to its chemical properties.
- Functional Groups : The bromine, methyl, and nitro groups influence its reactivity and biological interactions.
The biological activity of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and methyl groups enhance the compound's binding affinity to various enzymes and receptors, modulating biological pathways effectively.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine against a range of pathogens:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Acinetobacter baumannii | Effective against resistant strains |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains.
Anticancer Activity
The compound has shown promise in anticancer research. It acts on various cancer cell lines by inhibiting cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example:
These results indicate that 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine may be effective against multiple types of cancer cells.
Comparative Analysis
To understand the unique properties of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | Lacks bromine; reduced reactivity | Lower antimicrobial activity |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | Lacks methyl and nitro groups | Reduced binding affinity |
| 5-Nitro-1H-pyrrolo[2,3-b]pyridine | Lacks both bromine and methyl groups | Significantly different chemical properties |
The presence of all three functional groups in 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine enhances its versatility in chemical reactions and therapeutic applications.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antibacterial Activity Study : A study demonstrated that derivatives of pyrrolopyridines exhibited potent antibacterial effects against ESKAPE pathogens. The study found that modifications to the structure significantly impacted activity levels, suggesting a tailored approach for drug development using this scaffold .
- Anticancer Research : Research indicated that compounds derived from pyrrole structures showed enhanced activity against various cancer cell lines compared to traditional chemotherapeutics. This study emphasized the potential for developing targeted therapies based on structural modifications .
Q & A
Q. What computational methods predict the regiochemical outcomes of electrophilic substitutions on this heterocycle?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potentials and Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations model solvent effects, predicting regioselectivity in halogenation or nitration reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
